Doronine
Overview
Description
Doronine is a natural product from Emilia sonchifolia . It is a pyrrolizidine alkaloid that was isolated from the aerial parts of Emilia sonchifolia .
Synthesis Analysis
A molecular docking analysis of this compound derivatives with human COX-2 has been conducted . The study reported the molecular docking, pharmacophore, ADMET, and molecular properties analysis data of this compound and its similar compounds .Molecular Structure Analysis
The molecular docking analysis of this compound derivatives with human COX-2 showed that COX-2 binds with this compound with optimal features for further consideration . This suggests that the molecular structure of this compound allows it to bind effectively with COX-2 .Scientific Research Applications
Alkaloid Discovery and Structure
- Doronine in Doronicum macrophyllum: this compound, an alkaloid, was first isolated from the roots of Doronicum macrophyllum, along with two other known alkaloids, otosenine and floridanine. The structural properties of this compound were determined using spectral and chemical analysis, revealing it as 6′-chlorodeoxyfloridanine (Alieva, Abdullaev, Telezhenetskaya, & Yunusov, 1976).
Pharmacological Potential
- This compound Derivatives in Inflammation: Molecular docking analysis of this compound derivatives, including desacetylthis compound, floradnin, onetine, 22310115, and 21159807, with human Cyclooxygenase-2 (COX-2) suggests their potential as inhibitors. COX-2 is closely linked to inflammation, and this compound, a pyrrolizidine alkaloid from Emilia sonchifolia, may serve as a herbal alternative for inflammation prophylaxis. The research includes molecular docking, pharmacophore, ADMET, and molecular properties analysis of this compound and its related compounds (Hussain, Guruvayoorappan, Komal, & Ennaganti, 2020).
Anti-inflammatory and Anti-oxidant Activities
- Doronicum austriacum Extracts: The root extract of Doronicum austriacum, another species in the same genus, was studied for its anti-inflammatory and anti-oxidant potential. The research demonstrated significant inhibition of pro-inflammatory and pro-oxidative mediators in macrophage and astrocyte cells. The isolated compounds from the extract, including 6,12-dihydroxy-(−)-2S-tremetone, showed notable activity in inhibiting nitric oxide and reactive oxygen species release. These findings highlight the pharmacological anti-inflammatory and anti-oxidant potential of Doronicum austriacum and its major constituents (Marzocco, Adesso, Alilou, Stuppner, & Schwaiger, 2017).
Mechanism of Action
Target of Action
Doronine, also known as BRN 1056634, is a pyrrolizidine alkaloid and a molecular constituent of Emilia sonchifolia It’s worth noting that pyrrolizidine alkaloids have been reported to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It has been suggested that this compound derivatives may interact with human cyclooxygenase-2 (cox-2), a key enzyme involved in inflammation . The interaction between this compound and COX-2 could potentially inhibit the enzyme’s activity, thereby reducing inflammation .
Biochemical Pathways
Given its potential interaction with cox-2, it can be inferred that this compound may influence the arachidonic acid pathway, which is involved in the production of pro-inflammatory mediators .
Pharmacokinetics
A study on this compound derivatives suggests that they exhibit optimal features for further consideration, implying potential bioavailability .
Result of Action
Given its potential interaction with cox-2, it can be inferred that this compound may exert anti-inflammatory effects at the molecular and cellular levels .
properties
IUPAC Name |
[(1R,4S,6R,7R,11Z)-4-(1-chloroethyl)-4-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClNO8/c1-12-10-21(28,13(2)22)19(27)30-16-7-9-23(5)8-6-15(17(16)25)11-29-18(26)20(12,4)31-14(3)24/h6,12-13,16,28H,7-11H2,1-5H3/b15-6-/t12-,13?,16-,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRSISYREBBIAL-WULQOTFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@](C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@]1(C)OC(=O)C)C)(C(C)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60367-00-2 | |
Record name | Doronine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060367002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Where is Doronine naturally found and are there other similar compounds?
A2: this compound is a pyrrolizidine alkaloid primarily isolated from the aerial parts of the plant Emilia sonchifolia. [] Other pyrrolizidine alkaloids found in the same plant include Senkirkine. [] Additionally, researchers have explored the potential of this compound derivatives, such as Desacetylthis compound, Floradnin, Onetine, 22310115, and 21159807, as potential COX-2 inhibitors. []
Q2: What is known about the structure of this compound?
A3: While a molecular formula for this compound is not explicitly provided in the abstracts, research describes the characterization of a complex formed between this compound and Benzene. [] This complex, (+)-Doronine–benzene (1:1), has a molecular formula of C21H30ClNO8.C6H6. [] Further structural details might be found in the full research articles.
Q3: What computational methods have been employed to study this compound and its derivatives?
A4: Scientists have utilized molecular docking studies to investigate the binding interactions of this compound and its derivatives with human COX-2. [] This approach provides insights into the potential binding modes and affinities of these compounds towards the target enzyme. [] Additionally, the research mentions the analysis of pharmacophore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and molecular properties of this compound and its analogs. [] These computational analyses can help predict the drug-likeness, potential side effects, and overall feasibility of developing these compounds as therapeutic agents.
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